molecular formula C16H13Cl2N3OS B8528504 N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide CAS No. 90061-75-9

N,2-Bis(4-chlorophenyl)-3-oxopyrazolidine-1-carbothioamide

Cat. No. B8528504
Key on ui cas rn: 90061-75-9
M. Wt: 366.3 g/mol
InChI Key: QCBAONYDKCPRBY-UHFFFAOYSA-N
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Patent
US04431659

Procedure details

Under a dry argon atmosphere a solution of 1.6 grams (0.008 mole) of 2-(4-chlorophenyl)-3-pyrazolidinone in 13 ml of tetrahydrofuran was added dropwise to a stirred mixture of 0.4 gram (0.009 mole) of sodium hydride (55% oil suspension, oil removed by washing with hexane) in 8 ml of dry tetrahydrofuran while at room temperature. After complete addition, the reaction mixture was heated at 50° C. until gas evolution ceased, then cooled to room temperature. A solution of 1.4 grams (0.008 mole) of 4-chlorophenyl isothiocyanate in 8 ml of tetrahydrofuran was added to the reaction mixture and the resultant mixture stirred at room temperature for 14 hours. A saturated aqueous ammonium chloride solution was added to the reaction mixture and the total extracted with ethyl acetate. The organic extract was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and filtered. The solvent was removed by distillation under reduced pressure leaving a solid residue. The solid was purified by recrystallization from ethanol to afford 1.4 grams of 1-(4-chlorophenyl)thiocarbamoyl-2-(4-chlorophenyl)-3-pyrazolidinone (mp 121°-124° C.).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH2:11][CH2:10][NH:9]2)=[CH:4][CH:3]=1.[H-].[Na+].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]=[C:24]=[S:25])=[CH:19][CH:18]=1.[Cl-].[NH4+]>O1CCCC1>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24]([N:9]2[CH2:10][CH2:11][C:12](=[O:13])[N:8]2[C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[S:25])=[CH:19][CH:18]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1NCCC1=O
Name
Quantity
0.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Name
Quantity
8 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the total extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
leaving a solid residue
CUSTOM
Type
CUSTOM
Details
The solid was purified by recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=S)N1N(C(CC1)=O)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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